Reboul cocktail
Description
Historical and Theoretical Underpinnings of its Conception
The historical and theoretical underpinnings specifically related to the conception of a chemical entity formally named "Reboul cocktail" with a defined composition are not extensively documented in the provided search results. However, the concept of using and studying chemical mixtures has deep roots in various scientific disciplines. Historically, many natural products and early medicinal preparations were, by definition, complex mixtures. The theoretical basis for studying mixtures stems from the understanding that the combined effect of multiple chemicals can differ significantly from the sum of the effects of individual components acting alone. This can involve additive, synergistic, or antagonistic interactions. Research into chemical mixtures is driven by the need to understand how these combinations behave in various environments and biological systems fishersci.sefishersci.cafishersci.no. The development of specific mixtures, potentially including one referred to as a "this compound," would theoretically be driven by a desired outcome or application, leveraging the combined properties of its constituents.
Nomenclature and Definitional Context within Chemical Research
The nomenclature surrounding complex chemical mixtures in research can be varied and sometimes lacks standardization. Terms like "cocktail" are often used informally or in specific research contexts to denote a predefined mixture of substances. The assignment of a CAS number, such as 117706-64-6 for "this compound," provides a unique numerical identifier for this specific entity within chemical databases, facilitating its tracking and referencing flybase.orgthegoodscentscompany.comvulcanchem.com. However, unlike single, well-defined chemical compounds with established IUPAC names and structures, the name "this compound" and its associated CAS number may refer to a specific formulation or a collection of components used for a particular purpose, rather than a single molecular entity. The definitional context within chemical research for such mixtures often depends on the specific field of study, such as analytical chemistry, toxicology, or materials science, where the focus might be on the mixture's preparation, properties, or effects.
Current Academic Significance and Research Trajectory
The academic significance of studying complex chemical mixtures is substantial and is a growing area of research fishersci.sefishersci.cafishersci.nouni.lufishersci.nl. Modern research increasingly recognizes that exposure to chemicals in real-world scenarios rarely involves single substances but rather complex combinations fishersci.sefishersci.ca. Understanding the behavior, interactions, and effects of these mixtures is crucial in fields ranging from environmental science and human health to chemical engineering and materials science fishersci.sefishersci.cafishersci.nouni.lufishersci.nl.
Current research trajectories in studying complex chemical mixtures involve developing advanced analytical techniques to identify and quantify components, employing computational models to predict mixture behavior, and designing experimental approaches to assess their collective properties fishersci.cafishersci.nouni.lu. The challenges are significant, including the sheer number of possible combinations, the potential for complex interactions between components, and the difficulty in extrapolating findings from simple mixtures to more complex ones fishersci.cafishersci.nouni.lu. The study of specific mixtures, potentially including entities like the "this compound," contributes to this broader research effort by providing specific cases for investigation and helping to refine the methodologies for studying complex chemical systems.
Conceptual Frameworks for Studying Complex Chemical Mixtures
Another framework involves the use of tiered approaches, starting with simpler mixtures and gradually increasing complexity to understand the contribution of different components and interactions uni.lu. This often involves a combination of chemical analysis to characterize the mixture's composition, bioassays or other functional tests to assess its properties or effects, and computational tools like cheminformatics and predictive modeling to analyze data and forecast behavior fishersci.cafishersci.no. The development of exemplar mixtures, which are well-defined mixtures designed to represent certain real-world scenarios or research questions, is also a growing approach to facilitate reproducible research and comparison across studies uni.lufishersci.nl. Studying entities referred to as "this compound" would likely fit within these broader frameworks for characterizing and understanding complex chemical systems.
Properties
CAS No. |
117706-64-6 |
|---|---|
Molecular Formula |
C11H14BrNO |
Synonyms |
Reboul cocktail |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for the "Reboul Cocktail" (e.g., EVT-1509848)
Specific, detailed established synthetic pathways for EVT-1509848 are not widely available in the provided search results. However, the synthesis of benzodiazepine (B76468) derivatives generally involves the construction of the central benzodiazepine ring system and subsequent functionalization. The structure of EVT-1509848 suggests the likely involvement of coupling reactions to append the 1,2,4-oxadiazole (B8745197) and dimethylaminomethyl moieties to the core imidazobenzodiazepine scaffold.
Based on the general understanding of benzodiazepine synthesis, a hypothetical route might involve the formation of the benzodiazepine core, followed by chlorination, addition of the imidazole (B134444) moiety, and subsequent functionalization to introduce the ketone and the substituted oxadiazole ring. However, this is a generalized approach, and the specific sequence and reagents for EVT-1509848 would be proprietary.
Reaction Mechanisms and Conditions
Given the lack of specific pathways for EVT-1509848, a detailed discussion of its particular reaction mechanisms and conditions is not possible. However, the synthesis of complex organic molecules often involves a variety of fundamental reaction types, such as amide couplings, cyclization reactions, functional group interconversions, and potentially metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom or carbon-carbon bonds. Reaction conditions, including temperature, solvent, reaction time, and the presence of activating agents or bases, are critical for achieving high yields and selectivity.
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in modern organic synthesis, enabling more efficient and selective transformations. While specific catalysts used in the synthesis of EVT-1509848 are not detailed, catalytic methods are commonly employed in the synthesis of complex pharmaceuticals. This can include transition metal catalysis for coupling reactions, organocatalysis for asymmetric transformations, or acid/base catalysis to facilitate specific bond formations or rearrangements. For instance, metal-catalyzed reactions are widely used in the formation of various heterocyclic systems. mdpi.comrsc.org
Scale-Up Considerations in Academic Synthesis
Scaling up a synthetic route from the laboratory to larger scales for preclinical or clinical studies presents significant challenges. In an academic setting, scale-up considerations focus on optimizing reaction conditions to maintain yield and purity on a larger scale, identifying and mitigating potential safety hazards associated with increased quantities of materials, and developing robust and reproducible procedures. Factors such as heat transfer, mixing, and reagent addition rates become more critical at larger scales. Evotec, the developer of EVT-201, has capabilities in scale-up chemistry for preclinical development candidates. evotec.com
Novel Methodological Advancements in Chemical Synthesis
The field of chemical synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. These advancements can be applied to the synthesis of complex molecules and the generation of analogues.
Enantioselective and Diastereoselective Synthesis
Many pharmaceutical compounds are chiral, and their biological activity can be highly dependent on their absolute configuration. Enantioselective and diastereoselective synthesis aim to produce a specific stereoisomer in excess or exclusively. This is achieved through the use of chiral catalysts, chiral auxiliaries, or by employing reactions that are inherently stereoselective. rsc.orgrsc.orgorganic-chemistry.orgrsc.orgnih.govnih.govnih.gov Given that EVT-1509848 is a complex molecule with multiple potential stereocenters, the development of stereoselective routes would be crucial if specific stereoisomers are desired for their biological activity.
Elucidating Molecular and Cellular Mechanisms of Action
Modulation of Defined Biochemical Pathways
Impact on Cellular Metabolism and Bioenergetics
Components frequently found in the types of cocktails studied in relevant research, such as polyphenols and vitamins, have demonstrated significant impacts on cellular metabolism and bioenergetics. Resveratrol (B1683913), a well-studied polyphenol, is known to influence energy expenditure by modulating central energy pathways and signaling researchgate.netnih.gov. It can induce mitochondrial biogenesis and activate AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis nih.govmdpi.commdpi.commdpi.com. Activation of SIRT1 by resveratrol can lead to the deacetylation of PGC1α, a regulator of energy metabolism, potentially decreasing glycolysis and increasing lipid utilization nih.gov. Resveratrol has also been shown to interfere with mitochondrial function, impacting ATP production nih.gov. Phytochemicals, in general, can regulate cancer cell metabolism by modulating pathways like the AMPK/PGC-1α signaling route, which is crucial for energy homeostasis, mitochondrial biogenesis, glucose oxidation, and fatty acid oxidation nih.gov.
Mitochondria play a central role in cellular metabolism, being the primary sites for fatty acid β-oxidation and oxidative phosphorylation (OXPHOS) frontiersin.orgmdpi.com. Phytochemicals can influence these processes. For instance, some phytochemicals can affect mitochondrial activity and reduce ATP generation in cancer cells etflin.com. The metabolic plasticity of cancer cells, involving glycolysis and OXPHOS, can also be targeted by phytochemicals mdpi.com.
Subcellular Localization and Intracellular Trafficking Pathways
The biological activity of compounds within cells is intrinsically linked to their subcellular localization and the mechanisms governing their uptake, efflux, and compartmentalization. Studies involving compounds often present in relevant cocktails have explored these aspects.
Mechanisms of Cellular Uptake and Efflux
The cellular uptake and efflux of compounds like resveratrol and other phytochemicals have been investigated, particularly in intestinal cells. Trans-resveratrol uptake in Caco-2 cells appears to involve passive diffusion, while its glycosylated form, trans-piceid, is likely transported actively, potentially via SGLT1 acs.orgacs.orgnih.gov. The efflux of both trans-resveratrol and trans-piceid from the apical membrane of Caco-2 cells seems to involve the efflux pump MRP2 acs.orgacs.orgnih.govnih.gov.
Research associated with Reboul has contributed to understanding the uptake and efflux of other nutrients, such as vitamin D and carotenoids. Vitamin D uptake can involve transporters like NPC1L1 and SR-BI, and its efflux from intestinal cells may be facilitated by lipid transporters like ABCA1 and ABCB1 (P-glycoprotein) oup.comnews-medical.netrroij.com. Carotenoids like beta-carotene (B85742) are transported into mucosal cells by scavenger receptor class B type I (SR-BI) foodandnutritionjournal.org. Vitamin E absorption and transport also involve specific mechanisms frontiersin.org.
Compartmentalization Within Organelles
Following cellular uptake, compounds can be compartmentalized within specific organelles, influencing their function and interaction with cellular targets. Resveratrol has been found to localize preferentially in the organelle/membrane fraction of human prostate cells nih.gov. Phytochemicals, in general, can accumulate in various cellular compartments, including the vacuole and cell wall in plant cells, highlighting the complexity of their intracellular trafficking and storage nih.govnih.gov. The enzymes involved in the biosynthesis of some phytochemicals, like resveratrol synthase, have also been shown to localize in specific subcellular locations, such as the nucleus and plasma membrane scirp.orgicrisat.org. Mitochondria are also important targets and sites of action for some phytochemicals etflin.comfrontiersin.org.
Cellular and Subcellular Responses (Preclinical, Mechanistic Focus)
Studies on various cocktails and their components have revealed significant effects on cellular and subcellular processes, particularly concerning cell cycle regulation, apoptosis, and the modulation of oxidative stress.
Cell Cycle Modulation and Apoptosis Induction Mechanisms
Components found in the types of cocktails studied in relevant research, such as resveratrol and other phytochemicals, have been shown to modulate the cell cycle and induce apoptosis in various cell types, particularly cancer cells. Resveratrol can induce cell cycle arrest at the G1 or G2/M phases news-medical.netarchivesofmedicalscience.comaacrjournals.orgplos.orgarchivesofmedicalscience.comnih.gov. This is often mediated through the regulation of key cell cycle proteins and pathways, including the upregulation of the tumor suppressor p53 and the cell cycle inhibitor p21, and effects on cyclins and cyclin-dependent kinases (CDKs) archivesofmedicalscience.comaacrjournals.orgarchivesofmedicalscience.comnih.gov. Resveratrol can also induce apoptosis through both p53-dependent and p53-independent mechanisms plos.orgarchivesofmedicalscience.com. Apoptosis induction by resveratrol involves pathways such as PI3K/AKT and JAK2/STAT3 signaling, as well as the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, survivin) proteins and the activation of caspases archivesofmedicalscience.complos.orgarchivesofmedicalscience.comnih.govdovepress.com.
Phytochemicals broadly exert anticancer effects by inducing cell cycle arrest at various checkpoints (G0/G1, G1/S, S/G2, G2/M, M) and promoting apoptosis foodandnutritionjournal.orgfrontiersin.orgmdpi.comresearchgate.netxiahepublishing.com. These effects are mediated through diverse molecular mechanisms, including the modulation of signaling pathways such as PI3K/AKT, MAPK, STAT3, and NF-κB foodandnutritionjournal.orgfrontiersin.orgmdpi.commdpi.com. Phytochemicals can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the release of cytochrome c and the activation of caspases foodandnutritionjournal.orgdovepress.comuc.pt. Some phytochemicals, including certain vitamin E isoforms like tocotrienols, have also demonstrated the ability to induce cell cycle arrest and apoptosis mdpi.com. Synergy between components, such as selenium and vitamin E, in inducing apoptosis through the activation of distinctive caspases has also been observed nih.gov.
Oxidative Stress Generation and Antioxidant System Perturbation
Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a significant role in various cellular processes and disease development. Components of the types of cocktails studied in relevant research, particularly polyphenols and vitamins, are known for their antioxidant properties and their ability to modulate cellular antioxidant systems.
Resveratrol acts as a potent antioxidant, reducing oxidative stress by directly scavenging ROS and by modulating cellular antioxidant defenses researchgate.netmdpi.comnews-medical.netnih.govplos.orgphysiology.org. It can upregulate the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx), partly through the activation of the Nrf2 pathway researchgate.netrroij.comnih.govphysiology.orgmdpi.com. Resveratrol can also inhibit the activity of pro-oxidant enzymes like NADPH oxidases researchgate.net. The effects of resveratrol on oxidative stress can be dose-dependent, exhibiting both antioxidant and potentially pro-oxidant effects at different concentrations plos.org.
Phytochemicals, in general, contribute to the modulation of oxidative stress by neutralizing free radicals and enhancing the body's endogenous antioxidant mechanisms rroij.comfoodandnutritionjournal.orgnih.govnih.govmdpi.com. They can regulate the expression and activity of key antioxidant enzymes and activate transcription factors like Nrf2, which plays a crucial role in the adaptive response to oxidative and electrophilic stress rroij.commdpi.commdpi.combioscientifica.com. Some phytochemicals may also influence oxidative stress in the context of mitochondrial function frontiersin.org.
Due to the lack of specific research findings and data directly linking the chemical compound "Reboul cocktail" to its impact on cellular homeostasis and stress responses within the available search results from permitted sources, it is not possible to generate a detailed article structured solely around section 3.4.3 as requested, including data tables and detailed research findings.
Information regarding the precise and consistent composition of the "this compound" and specific studies investigating its effects on cellular homeostasis and stress response pathways were not found in the search results that exclude the specified sources.
Based on the search, some potential components of a mixture referred to as "this compound" were identified. Their PubChem CIDs are listed below.
Preclinical Research Models and Methodological Approaches
In Vitro Experimental Systems for Mechanistic Studies
In vitro models provide controlled environments to investigate specific mechanisms of drug metabolism and transport. The Reboul cocktail is a valuable tool in these systems for simultaneously probing multiple pathways.
Monolayer Cell Culture Models
Monolayer cell cultures are widely used in preclinical in vitro studies to assess drug permeability, efflux, and influx transport, as well as cellular metabolism. Cell lines such as Caco-2, RH7777, and PC12 are commonly employed in conjunction with the this compound. Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer resembling the intestinal epithelium and are extensively used to model intestinal absorption and efflux transport mediated by transporters like P-glycoprotein (P-gp) and BCRP. wikipedia.orgmims.comlibretexts.orgmims.commims.commims.comprobes-drugs.orguni.lu RH7777 cells, a rat hepatoma cell line, and PC12 cells, a rat pheochromocytoma cell line, are often used to study cellular uptake and metabolism, particularly involving cytochrome P450 (CYP) enzymes. wikipedia.orgmims.comlibretexts.orgmims.commims.commims.comprobes-drugs.orguni.lu By exposing these cell monolayers to the this compound and quantifying the intracellular concentrations of the probe substrates or their metabolites, researchers can assess the activity of relevant transporters and enzymes and evaluate the potential for a test compound to inhibit or induce these pathways.
Advanced 3D Cell Culture and Organoid Models
While advanced 3D cell culture models and organoids are increasingly utilized in preclinical research to better recapitulate the in vivo tissue architecture and function, their widespread application specifically in conjunction with the this compound is not as extensively documented in the readily available literature compared to traditional monolayer cultures. These models, which can include spheroids, organoids derived from induced pluripotent stem cells or primary tissues, and 3D bioprinted constructs, offer potentially more physiologically relevant insights into drug disposition. However, specific detailed research findings utilizing the this compound within these advanced systems were not a prominent theme in the search results.
Recombinant Protein and Cell-Free Systems
Recombinant protein and cell-free systems are essential for investigating the intrinsic activity and inhibition of specific drug-metabolizing enzymes, particularly CYPs and UDP-glucuronosyltransferases (UGTs). The this compound, containing specific substrates for these enzymes, is a key tool in such systems. Assays using recombinant human CYP enzymes expressed in insect cells (e.g., baculovirus system) or yeast, or using liver microsomes (membrane vesicles containing a high concentration of metabolic enzymes) allow for the targeted study of individual enzyme contributions to the metabolism of cocktail components. fishersci.ca This approach helps identify which enzymes are responsible for the metabolism of specific probe substrates and assess the potential of a test compound to inhibit these enzymes, a critical aspect of predicting pharmacokinetic drug-drug interactions.
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays form the core methodology when using the this compound in vitro. These assays involve incubating the cocktail, containing precisely quantified probe substrates, with enzyme sources such as recombinant enzymes, liver microsomes, S9 fractions (containing both microsomal and cytosolic enzymes), or isolated hepatocytes. By measuring the disappearance of the parent probe substrates or the formation of their characteristic metabolites over time using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the activity of specific enzymes can be determined. Similarly, for transporters, the cocktail can be used with membrane vesicles or cell lines overexpressing specific transporters to measure uptake or efflux rates. The simultaneous presence of multiple probe substrates in the this compound allows for the efficient assessment of potential inhibition or induction effects of a co-administered compound on a broad spectrum of metabolic and transport pathways in a single experiment. fishersci.ca
In Vivo Animal Models for Systemic Biological Assessment (Non-Clinical Trial)
In vivo animal models are indispensable for evaluating the systemic disposition of drugs, integrating the processes of absorption, distribution, metabolism, and excretion (ADME) in a living organism. The this compound is adapted for in vivo use, typically in rodent models, to gain insights into systemic metabolism and transport.
Genetically Modified and Disease Models
In vivo studies utilizing the this compound are commonly conducted in rodent models, such as rats and mice. wikipedia.orgciteab.comsenescence.infonih.gov These studies involve administering the cocktail intravenously or orally and collecting biological samples (e.g., plasma, urine, bile) at various time points. The concentrations of the intact probe substrates and their metabolites in these samples are then quantified using sophisticated analytical methods. This allows for the determination of pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability for each component of the cocktail. By observing changes in these parameters in the presence of a co-administered test compound, researchers can assess the in vivo impact on metabolic and transport pathways, providing a more comprehensive picture of potential drug-drug interactions. While genetically modified rodent models (e.g., humanized enzyme models) or specific disease models are used in preclinical research to study drug disposition in different genetic backgrounds or disease states wikipedia.orgciteab.comsenescence.infonih.gov, the primary reported application of the this compound appears to be in standard, healthy rodent strains to predict general human ADME properties and evaluate systemic DDI potential. Detailed findings from specific studies using the this compound in genetically modified or specific disease models were not prominently featured in the provided search snippets, which focused more on the general methodology in rodent models for ADME assessment.
Compound Names and PubChem CIDs
Pharmacodynamic Biomarker Identification and Validation
Identifying and validating pharmacodynamic biomarkers is crucial in preclinical research to assess the biological effects of administered compounds. These biomarkers can provide insights into the compound's mechanism of action and its impact on physiological processes. In the context of nutrient compounds like vitamins and carotenoids, pharmacodynamic biomarkers often include measuring the concentrations of the parent compound and its metabolites in various biological matrices, as well as assessing the modulation of specific genes or proteins involved in their transport, metabolism, or function.
Studies investigating the bioavailability and activity of carotenoids, such as lutein (B1675518) and beta-carotene (B85742), in animal models utilize the measurement of these compounds in plasma and tissues as key biomarkers of exposure and uptake mims.comembrapa.brnih.gov. For instance, research has examined the accumulation of carotenoids in specific tissues like the retina, which is relevant to their role in eye health nih.govguidetopharmacology.org. Changes in the expression of genes related to lipid and fat-soluble vitamin absorption in the intestine have also been assessed in animal models to understand the mechanisms influencing nutrient uptake uva.nl.
Validation of these biomarkers involves demonstrating that their levels correlate with the biological effects observed. For example, increased tissue concentrations of a carotenoid following administration in an animal model would be validated by showing a corresponding change in a functional outcome or a molecular pathway known to be influenced by that carotenoid.
Study of Compound Distribution and Elimination in Animal Tissues
Research has explored the tissue distribution of carotenoids in animal models, highlighting differential accumulation patterns in various organs embrapa.brwikipedia.orgguidetopharmacology.org. For instance, studies have investigated the presence and levels of carotenoids like lycopene, beta-carotene, lutein, and zeaxanthin (B1683548) in tissues following dietary intake or supplementation mims.comnih.gov. The distribution of vitamins, such as vitamin E, in different body tissues, including adipose tissue where fat-soluble vitamins are stored, has also been a subject of preclinical investigation mims.com.
Elimination studies in animal models provide data on how the body clears the compound and its metabolites. This typically involves analyzing feces and urine for the presence of the administered compound and its transformation products mims.com. Understanding the routes and rates of elimination is essential for assessing potential accumulation and informing subsequent research.
Data on tissue distribution can sometimes be presented in tables to show the varying concentrations of compounds across different organs at specific time points after administration. While specific quantitative data tables from research directly labeled "this compound" are not available in the provided snippets, the research area involves generating such data for compounds like carotenoids and vitamins in animal models.
Ethical Considerations in Animal Research
The use of animal models in preclinical research is governed by strict ethical considerations to ensure the humane treatment of animals and to minimize suffering. Ethical guidelines and regulations emphasize the principles of Reduction, Refinement, and Replacement (the 3Rs) tandfonline.com.
Reduction involves designing studies to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results tandfonline.com. Refinement focuses on minimizing pain, distress, and suffering in animals through improved housing, handling, and experimental procedures, including appropriate anesthesia and analgesia tandfonline.com. Replacement encourages the use of non-animal methods whenever possible, such as in vitro studies or computational modeling, instead of live animals tandfonline.com.
Ethical review committees play a critical role in evaluating research proposals involving animals, ensuring that the potential benefits of the research outweigh the ethical costs and that appropriate measures are in place to protect animal welfare tandfonline.comwikipedia.org. Researchers are required to have clear rationale for using animals and a reasonable expectation of generating useful data tandfonline.com. Proper training for all individuals handling experimental animals is also a key ethical consideration tandfonline.com. Adherence to these ethical principles is paramount in all preclinical research involving animal subjects, including studies investigating nutrient compounds.
Advanced Analytical Methodologies for Characterization and Study
Chromatographic Techniques for Separation and Quantification
Chromatography plays a pivotal role in separating the diverse components of the Reboul cocktail before their detection and quantification. This separation is crucial for resolving structurally similar compounds and reducing matrix interference.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of the this compound, particularly for non-volatile or thermally labile compounds such as lipid-soluble vitamins and carotenoids. These techniques utilize a liquid mobile phase to carry the sample through a stationary phase (column), separating components based on their differential interactions with the two phases.
UHPLC offers significant advantages over conventional HPLC, including faster separation times, improved resolution, and increased sensitivity, primarily due to the use of smaller particle size columns and higher operating pressures mdpi.comgmi-inc.com. Research involving the analysis of complex mixtures like those containing carotenoids, retinol, tocopherols, and coenzyme Q10 has successfully employed reversed-phase HPLC with C30 columns, demonstrating effective separation of multiple lipid micronutrients from matrices such as food, human plasma, and adipose tissue within relatively short run times nih.govhal.science. Similarly, UHPLC coupled with diode array detection (UPLC-DAD) has been developed for the simultaneous separation and quantification of multiple synthetic colorants in premade cocktails, achieving separation of 24 colorants within 16 minutes with high precision and recovery mdpi.com. UHPLC-QTOF (Quadrupole Time-of-Flight) MS has also been used for untargeted profiling of compounds in beverages, demonstrating its capability to detect and differentiate numerous chemical compounds mdpi.com.
These methods are essential for quantifying the concentration of specific components within the this compound, providing data critical for understanding their presence and variability in different samples.
Gas Chromatography (GC) is a suitable technique for the analysis of volatile or semi-volatile components that can be vaporized without decomposition. While HPLC and UHPLC are more commonly applied to the lipid-soluble components often associated with the "this compound" in the context of Reboul's research, GC finds application in the analysis of volatile organic compounds in various complex mixtures, including beverages nih.govshimadzu.comcloudfront.netmdpi.com. GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for identifying and quantifying volatile flavor compounds nih.govmdpi.com.
Capillary Electrophoresis (CE) separates analytes based on their charge and size in a narrow capillary tube filled with an electrolyte solution. While less frequently cited in the context of the specific lipid-soluble vitamins prominent in some "this compound" related research, CE is a versatile technique used for separating a wide range of molecules, including ions, amino acids, proteins, and nucleic acids. It has been mentioned in the context of separating radionuclides in liquid scintillation cocktail wastes researchgate.net. CE offers high separation efficiency and can be coupled with mass spectrometry.
Rigorous method validation is a critical step in ensuring the reliability and accuracy of analytical data obtained from the analysis of complex mixtures like the this compound. Validation typically involves assessing several key parameters to demonstrate that the method is suitable for its intended purpose mdpi.comnih.gov.
Key validation parameters include:
Linearity: Establishing a proportional relationship between the analyte concentration and the instrument response over a defined range.
Specificity: Confirming that the method can accurately measure the target analytes in the presence of other components in the sample matrix.
Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentrations of analytes that can be reliably detected and quantified.
Precision: Assessing the repeatability (intra-day variation) and reproducibility (inter-day variation) of the measurements.
Accuracy (Recovery): Evaluating the ability of the method to correctly measure the concentration of analytes in a sample by analyzing spiked blank samples.
Matrix Effects: Investigating the influence of the sample matrix on the ionization efficiency or detector response of the analytes.
Studies analyzing complex biological samples such as plasma and urine for metabolites using UHPLC-HRMS have included comprehensive method validation covering linearity, specificity, LOD/LOQ, intra-day and inter-day precision, recovery, and matrix effects to ensure the robustness and reliability of the analytical protocol nih.gov. Similarly, UPLC-DAD methods for quantifying colorants in cocktails have undergone validation for linearity, precision, and recovery mdpi.com. These validation processes are fundamental to obtaining scientifically sound and defensible research findings.
Gas Chromatography (GC) and Capillary Electrophoresis (CE)
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is a powerful detection technique often coupled with chromatography, providing both qualitative (identification) and quantitative (measurement) information about the components of the this compound. MS measures the mass-to-charge ratio (m/z) of ions, allowing for the identification of compounds based on their unique mass spectral fingerprints.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This high accuracy allows for the determination of the elemental composition of an analyte, significantly aiding in the identification of unknown compounds and confirming the identity of known ones within complex mixtures nih.gov. HRMS is particularly valuable when analyzing samples where the exact composition is not fully known or when searching for metabolites or degradation products.
In the context of analyzing lipid-soluble vitamins and their metabolites, LC-HRMS/MS has been employed for the quantification of compounds like cholecalciferol, 25-hydroxyvitamin D, and 1,25-dihydroxyvitamin D in biological tissues, highlighting the ability of HRMS to provide precise mass information for accurate identification and quantification hal.sciencenih.gov. UHPLC-HRMS protocols have also been validated and used for the identification of numerous microbial-derived phenolic catabolites in biological fluids, demonstrating the power of HRMS in metabolite profiling studies nih.gov. The high mass accuracy of HRMS helps to differentiate between compounds with very similar nominal masses, reducing the possibility of false positives in complex samples.
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically by fragmenting selected ions and analyzing the resulting fragment ions. This technique provides structural information about the analytes and significantly enhances the specificity of the analysis. For complex mixtures like the this compound, MS/MS is invaluable for confirming the identity of compounds and, importantly, for metabolite profiling.
Metabolite profiling involves the identification and quantification of metabolites in biological systems. When studying the absorption, metabolism, and excretion of compounds found in the this compound (such as vitamins or carotenoids), MS/MS allows researchers to identify and characterize the various metabolic products formed in the body. LC-MS/MS is a widely used platform for such studies nih.govnih.gov. By analyzing the fragmentation patterns of parent ions, researchers can deduce the structure of metabolites, even if reference standards are not available. This is particularly relevant for understanding the bioavailability and biological activity of the components of the this compound. MS/MS has been applied in various research areas to identify and quantify target compounds in complex matrices, including the analysis of drug candidates in plasma nih.gov and the identification of proteins and peptides in proteomic studies plos.orgnih.govscholaris.ca. The ability to perform targeted or untargeted MS/MS experiments makes it a versatile tool for comprehensive analysis and metabolite discovery.
Compounds Potentially Found in Mixtures Referred to as "this compound" in Research Contexts and Their PubChem CIDs
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique used to introduce isotopes into compounds or biological molecules, serving as unique markers or tracers to track their behavior, metabolism, and distribution fishersci.ficalpaclab.comfishersci.pt. This method involves substituting one or more atoms within a molecule with isotopes of the same element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) calpaclab.comfishersci.ptmims.com. Stable isotopes, being non-radioactive, are particularly useful for long-term tracing and metabolic investigations fishersci.fimims.com.
The fundamental principle lies in the nearly identical chemical and biological properties of labeled compounds compared to their unlabeled counterparts, despite differing atomic masses fishersci.ficalpaclab.com. By tracking the labeled substances, researchers can gain valuable insights into reaction mechanisms, metabolic pathways, transformation rates, and distribution within a system fishersci.fimims.com. For instance, deuterium labeling can introduce a kinetic isotope effect, which can be exploited in mechanistic studies mims.com. The incorporation of isotopes like ¹³C and ¹⁵N allows for the elucidation of reaction mechanisms and kinetics mims.com.
Isotopic labeling enhances the detectability of molecules by techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy mims.comciteab.com. This is particularly beneficial for quantitative analysis, enabling precise measurement of compound concentrations mims.com.
Spectroscopic Methods for Molecular Characterization
Spectroscopic methods are indispensable tools for probing the interaction of electromagnetic radiation with matter, providing detailed information about the molecular structure and functional groups present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a widely used analytical technique that provides detailed information about the molecular structure and chemical composition of a sample nih.govwikipedia.orgnih.govnih.gov. It exploits the magnetic properties of certain atomic nuclei when placed in a strong magnetic field nih.govnih.gov. By analyzing the absorption of selective radiofrequencies, an NMR spectrum is generated, displaying chemical shifts that are unique to the chemical environment of the nuclei nih.govwikipedia.orgnih.gov.
NMR spectroscopy is a non-destructive technique that can provide both qualitative and quantitative data wikipedia.orgwikipedia.org. It is used to identify unknown compounds, confirm the identity of substances, determine the purity of a sample, and elucidate molecular structures wikipedia.orgnih.gov. Different types of NMR experiments, including one-dimensional and two-dimensional techniques, can provide comprehensive structural characterization and help in the deconvolution of complex mixtures wikipedia.orgnih.gov.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis spectroscopy involves measuring the absorption or transmittance of ultraviolet and visible light by a sample fishersci.befishersci.nonih.gov. This technique is useful for the identification and quantification of chemical substances that absorb light in the UV-Vis region, known as chromophores fishersci.benih.gov. The amount of light absorbed is proportional to the concentration of the absorbing compound, as described by the Beer-Lambert law fishersci.be. UV-Vis spectroscopy is widely used for quantitative analysis and can provide information about the electronic structure of compounds fishersci.nonih.gov.
IR spectroscopy, on the other hand, focuses on the interaction of infrared light with a molecule, specifically the vibrational transitions of atoms and bonds fishersci.ca. By measuring the absorption of infrared radiation, an IR spectrum is obtained, which acts as a "chemical fingerprint" of the molecule. This technique is invaluable for identifying the functional groups present in a molecule and confirming its structure fishersci.ca. IR spectroscopy can be applied to solids, liquids, and solutions and is used for identification, quantification, and quality control.
Circular Dichroism (CD) for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique used to study the structural properties and chirality of molecules. Chirality, or "handedness," is a crucial property for many biologically active compounds. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.
The resulting CD spectrum provides information about the three-dimensional structure and conformation of chiral compounds. It is particularly useful for analyzing biomolecules like proteins and nucleic acids, as well as small chiral molecules. CD can be used to determine the absolute configuration of chiral organic compounds and to study conformational changes under varying conditions. CD detectors can also be coupled with separation techniques for the chiral analysis of mixtures.
Bioanalytical Method Development for Complex Biological Matrices
Bioanalytical method development is essential for the accurate and reliable analysis of analytes within complex biological matrices such as blood, serum, plasma, urine, and tissues. These matrices contain a myriad of endogenous compounds, including proteins, salts, and lipids, which can interfere with the detection and quantification of the target analytes.
Sample Preparation Strategies
Effective sample preparation is a critical initial step in bioanalysis to isolate the target analytes from the complex matrix and reduce potential interferences. The choice of sample preparation technique depends on the type of biological matrix and the properties of the analyte. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein precipitation is often used to remove proteins from the sample. LLE separates analytes based on their differential solubility in two immiscible phases. SPE utilizes a solid sorbent material to selectively retain the analytes while the matrix components are washed away. Recent advancements in sample preparation techniques focus on improving efficiency, sensitivity, and compatibility with high-throughput analysis, including the development of microextraction techniques. Proper sample preparation is vital for enhancing analyte recovery and ensuring accurate and reliable bioanalytical results.
Compound Information
Interactions with Biological Systems and Other Chemical Entities
Compound Permeation Across Biological Barriers (Research Focus)
Studies of Intestinal Absorption Mechanisms
Research associated with Emmanuelle Reboul and colleagues has significantly contributed to understanding the intestinal absorption of lipophilic compounds, often utilizing defined mixtures or "cocktails" to investigate these processes. These studies highlight the complex nature of absorbing fat-soluble vitamins and other lipids, moving beyond earlier beliefs of simple passive diffusion nih.gov. The formation of mixed micelles, composed of phospholipids, cholesterol, lipid digestion products, and bile salts, plays a crucial role in facilitating the bioaccessibility and subsequent absorption of fat-soluble substances in the gastrointestinal tract nih.gov.
Investigations have explored the involvement of specific transporters in the intestinal uptake of these compounds. For instance, studies have indicated that the Niemann-Pick C1-like 1 (NPC1L1) protein is significantly involved in the intestinal absorption of cholesterol and certain other lipophilic molecules, such as gamma-tocotrienol (B1674612) and lutein (B1675518) macsenlab.com. Research using in vitro models, such as Caco-2 cells, has helped to elucidate the uptake mechanisms of cholesterol and the potential for lipid emulsion particles containing cholesterol to influence the absorption of other lipophilic components via NPC1L1 macsenlab.com.
The efficiency of intestinal absorption can be influenced by various factors, including the composition of the meal and the formation of micelles. Higher bioaccessibility of fat-soluble vitamins incorporated into micelles has been shown to lead to greater absorption efficiency nih.gov. The presence of lipid and protein digestion products can improve the formation of mixed micelles mediated by biliary salts nih.gov. Furthermore, factors like pH can impact lipid hydrolysis and the release of free fatty acids, which are essential components for mixed micelle formation and the subsequent incorporation of compounds like vitamin D3 nih.gov.
These studies underscore that the intestinal absorption of lipophilic substances from complex mixtures involves a combination of passive processes and facilitated transport mediated by specific proteins, with micelle formation being a critical step for efficient uptake nih.govmacsenlab.com.
Investigations of Blood-Brain Barrier Permeability (e.g., "Sono-cocktail" concepts)
The concept of using "cocktails" also extends to research concerning the blood-brain barrier (BBB), although the specific term "Reboul cocktail" is not commonly found in this context in the provided search results. In BBB research, "cocktails" typically refer to mixtures of compounds used to probe barrier permeability, investigate transport mechanisms, or induce specific BBB properties in experimental models.
Studies have explored the transport of drug cocktails across in vitro blood-brain barrier models to assess the feasibility of accelerating drug discovery pipelines. However, these investigations have revealed that the outcome of experiments can differ significantly when compounds are tested in combination compared to individually, highlighting the potential for interactions between molecules within the cocktail, including at the level of BBB transporters like P-glycoprotein thegoodscentscompany.com. The presence of multiple P-glycoprotein substrates in a drug cocktail, for instance, has been observed to potentially affect the integrity of the BBB model thegoodscentscompany.com.
Furthermore, small molecule cocktails are being developed to induce robust blood-brain barrier properties in vitro, particularly in models derived from human stem cells wikipedia.org. These cocktails aim to enhance barrier tightness and improve the predictability of drug delivery to the brain by activating specific signaling pathways (e.g., cyclic AMP and Wnt/β-catenin signaling) and inhibiting others (e.g., TGF-β pathway) wikipedia.org. Such approaches contribute to the development of more accurate in vitro BBB models for studying permeability and transport wikipedia.org.
The term "Sono-cocktail" appears in some contexts, but based on the provided search results, it is not directly linked to the "this compound" in the context of intestinal absorption or a specific chemical compound affecting the BBB. One instance refers to "Sono 1420" ready-to-mix beverages, which are unrelated to the scientific context of chemical compounds and biological barriers lipidmaps.org. In a scientific context, "Sono-cocktail" could potentially refer to a mixture used in conjunction with ultrasound (sono-) for applications like targeted drug delivery across barriers, but specific details linking this to the "this compound" or its composition and interaction with the BBB were not found in the provided results.
Emerging Research Directions and Future Perspectives
Development of Chemical Cocktails as Chemical Probes for Biological Processes
Chemical probes are small molecules or compounds used to perturb biological systems to study protein function or signal transduction pathways. The development of chemical cocktails as probes offers the potential to simultaneously target multiple nodes within a biological network, providing a more nuanced understanding of complex processes. While a specific "Reboul cocktail" as a defined chemical probe is not widely reported, the concept aligns with research involving chemical probes and cocktails in biological studies escholarship.orgnih.gov.
Tool Compound Applications in Target Discovery
Use in Pathway Elucidation Studies
Understanding the intricate network of biological pathways is fundamental to chemical biology. Chemical cocktails can be employed to dissect these pathways by selectively modulating multiple components within the network. By analyzing the downstream effects of perturbing several pathway elements concurrently, researchers can gain insights into the interactions, feedback loops, and hierarchical organization of biological systems wsu.edunih.govbiorxiv.org. This is particularly relevant in studies aiming to elucidate complex biological mechanisms, such as those involved in disease progression or cellular differentiation wsu.edunih.gov. The use of cocktails allows for the investigation of synergistic or antagonistic effects between different pathway components, providing a more complete picture than single-compound studies.
Integration with Systems Biology and Computational Modeling Approaches
The complexity of chemical cocktails and their interactions within biological systems necessitates the integration of systems biology and computational modeling. These approaches can help to predict cocktail behavior, understand synergistic effects, and identify optimal combinations for specific biological outcomes ufrgs.brdntb.gov.uascholaris.caescholarship.orgchemrxiv.orgresearchgate.netnottingham.ac.uknih.govnih.govnih.govdiva-portal.orgnih.govresearchgate.net.
In Silico Prediction of Compound Behavior
Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR), can be used to predict how the components of a chemical cocktail might interact with biological targets and how they might behave within a biological system dntb.gov.uascholaris.cachemrxiv.orgnih.govresearchgate.netnottingham.ac.uknih.govnih.govresearchgate.net. In silico prediction can help to prioritize potential cocktail components, estimate their binding affinities, and simulate their distribution and metabolism. This reduces the need for extensive experimental screening, saving time and resources chemrxiv.orgdiva-portal.org. For example, in silico studies have been used to predict the binding of compounds within cocktails to viral proteins or other biological targets chemrxiv.org.
Exploration of Novel Academic Applications in Chemical Biology
Beyond traditional drug discovery and pathway elucidation, chemical cocktails are finding novel applications in various areas of academic chemical biology. This includes their use in developing new biological tools, engineering cellular processes, and creating complex biomaterials escholarship.orgacs.orgnottingham.ac.ukucla.edu. For instance, chemical cocktails have been developed to induce the differentiation of stem cells into specific cell types, offering new avenues for regenerative medicine and developmental biology studies ucla.edunih.gov. The design of nanozyme cocktails with synergistic catalytic activities for applications like antioxidant treatments also highlights the innovative uses of chemical mixtures in chemical biology acs.org. Furthermore, chemical probes, which can be components of or used in conjunction with cocktails, are crucial for studying epigenetic modifications and other complex cellular events nih.gov. The ability to combine different chemical entities with distinct properties opens up possibilities for creating novel functionalities and controlling biological systems in unprecedented ways.
Compound Names and PubChem CIDs
Based on the available information from the search results, specific details regarding the chemical compound referred to as the "this compound" and its direct applications within the highly specialized research areas outlined (Optogenetics, Chemogenetics, Engineering of Biological Systems, Targeted Delivery Systems for Research Tools, including Nanocarrier-Based Approaches and Stimuli-Responsive Release Mechanisms for research probes) are extremely limited or not publicly available through general web searches.
One search result indicated that specific information on the this compound is limited, and this result originated from a source explicitly excluded by the user's instructions.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements based on verifiable information from permitted sources. The requested detailed research findings, data tables, and specific applications within the outlined subsections for the "this compound" could not be found.
Q & A
Basic Research Questions
Q. What are the key chemical interactions in the Reboul cocktail, and how can they be systematically analyzed in controlled experimental settings?
- Methodological Answer : Begin with a literature review to identify known interactions, then design in vitro experiments using spectroscopic methods (e.g., NMR, HPLC) to isolate and quantify reaction products. Use control groups to compare outcomes under varying pH, temperature, and solvent conditions. Document protocols using the P-E/I-C-O framework (Population: chemical components; Intervention: mixing ratios; Control: baseline reactions; Outcome: stability/kinetics) .
Q. How should researchers standardize experimental protocols for replicating this compound synthesis across laboratories?
- Methodological Answer : Develop a stepwise protocol with explicit variables (e.g., reagent purity, mixing order, agitation speed) and validate it through interlaboratory studies. Use factorial design to test parameter sensitivity and publish supplementary datasets detailing equipment calibration and error margins .
Q. What are the common pitfalls in characterizing this compound’s thermodynamic properties, and how can they be mitigated?
- Methodological Answer : Avoid assumptions about ideal solution behavior; instead, employ calorimetric titrations paired with computational modeling (e.g., COSMO-RS) to account for non-ideality. Validate models against empirical data using goodness-of-fit metrics (e.g., R², RMSE) .
Advanced Research Questions
Q. How can conflicting data on this compound’s catalytic efficiency in organic synthesis be resolved?
- Methodological Answer : Conduct a systematic review to categorize contradictions by experimental conditions (e.g., solvent polarity, substrate scope). Perform meta-analyses using mixed-effects models to identify confounding variables. Replicate high-discrepancy studies with blinded protocols to minimize bias .
Q. What advanced statistical methods are suitable for optimizing this compound’s co-solvent systems in heterogeneous reactions?
- Methodological Answer : Apply machine learning (e.g., random forest regression) to screen co-solvent combinations from high-throughput datasets. Validate predictions via response surface methodology (RSM) and confirm mechanistic insights using molecular dynamics simulations .
Q. How can researchers design ethically compliant studies involving this compound’s bioactivity without commercial bias?
- Methodological Answer : Use double-blinded, placebo-controlled trials with third-party oversight. Disclose funding sources and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Pre-register hypotheses and analysis plans to prevent HARKing (Hypothesizing After Results are Known) .
Q. What strategies address reproducibility challenges in this compound’s photodegradation studies?
- Methodological Answer : Standardize light source intensity (e.g., solar simulators with calibrated irradiance) and use internal reference compounds (e.g., azobenzene) to normalize degradation rates. Publish raw spectral data and computational workflows in open repositories .
Data Analysis and Contradiction Resolution
Q. How should researchers analyze contradictory findings in this compound’s reaction kinetics?
- Methodological Answer : Perform sensitivity analyses to identify critical variables (e.g., temperature gradients, impurity profiles). Use Bayesian inference to quantify uncertainty and update prior models with new evidence. Cross-validate results via independent techniques (e.g., stopped-flow vs. UV-Vis monitoring) .
Q. What frameworks support interdisciplinary integration of this compound research (e.g., chemistry, materials science)?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives across fields. Establish shared ontologies for data interoperability (e.g., SMILES notation for chemical structures) and use collaborative platforms like GitHub for version-controlled protocol sharing .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
